Vopimetostat (TNG-462): A Deep Dive into the Mechanism of an MTA-Cooperative PRMT5 Inhibitor
Vopimetostat (TNG-462): A Deep Dive into the Mechanism of an MTA-Cooperative PRMT5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vopimetostat (TNG-462) is a clinical-stage, orally bioavailable small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5) with a novel mechanism of action.[1][2][3] It exhibits high potency and selectivity for cancer cells harboring a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, a genetic alteration present in approximately 10-15% of all human cancers.[4][5][6] This in-depth guide elucidates the core mechanism of Vopimetostat, detailing its molecular interactions, the resultant signaling pathway disruptions, and the experimental methodologies used to characterize its activity. The information presented herein is intended to provide a comprehensive technical resource for professionals in the field of oncology drug discovery and development.
The Vopimetostat Mechanism of Action: MTA-Cooperativity
Vopimetostat's innovative mechanism of action hinges on the concept of "MTA-cooperativity".[4][5][7] In normal cells, the MTAP enzyme plays a crucial role in the methionine salvage pathway, where it metabolizes methylthioadenosine (MTA).[3] However, in cancer cells with MTAP gene deletion, MTA accumulates to high intracellular concentrations.[3][4]
MTA is a weak endogenous inhibitor of PRMT5.[4] Vopimetostat is designed to bind with high affinity to the PRMT5-MTA complex, effectively stabilizing this inhibited state.[7] This cooperative binding leads to potent and selective inhibition of PRMT5 activity only in MTAP-deleted cancer cells, while sparing normal cells where MTA levels are low.[4][7] This synthetic lethal approach provides a wide therapeutic window and a potentially favorable safety profile.[8][9]
PRMT5 is a type II methyltransferase that catalyzes the symmetric dimethylation of arginine (sDMA) residues on both histone and non-histone proteins.[3] This post-translational modification is critical for the regulation of numerous cellular processes, including RNA splicing, signal transduction, cell cycle progression, and the DNA damage response.[3][4] By inhibiting PRMT5, Vopimetostat disrupts these essential functions, ultimately leading to the selective killing of MTAP-deleted cancer cells.[3]
Quantitative Data Summary
The preclinical and clinical activity of Vopimetostat has been characterized by a range of quantitative measures, highlighting its potency, selectivity, and therapeutic potential.
Table 1: Preclinical Activity of Vopimetostat (TNG-462)
| Parameter | Value | Cell Line/Assay Condition | Reference |
| Biochemical Potency (Ki) | ≤ 300 fM | PRMT5•MTA complex | [4] |
| Cellular SDMA IC50 | 800 pM | HAP1 MTAP-null cells | [4] |
| Cell Viability GI50 | 4 nM | HAP1 MTAP-null cells | [4][7] |
| Selectivity (vs. MTAP WT) | ~45-fold | HAP1 isogenic cell lines | [4][7] |
| Predicted Human Half-life (T1/2) | >24 hours | Preclinical species pharmacokinetic data | [4][7] |
Table 2: Clinical Efficacy of Vopimetostat in MTAP-deleted Solid Tumors (Phase 1/2 Study Data as of Sept 1, 2025)
| Endpoint | Value | Patient Cohort | Reference |
| Overall Response Rate (ORR) | 27% | Across all cancer types (n=94) | [8][10][11] |
| Disease Control Rate (DCR) | 78% | Across all cancer types (n=94) | [8] |
| Median Progression-Free Survival (mPFS) | 6.4 months | Across all cancer types (n=94) | [8] |
| ORR in 2nd Line Pancreatic Cancer | 25% | MTAP-deleted | [8][11][12] |
| mPFS in 2nd Line Pancreatic Cancer | 7.2 months | MTAP-deleted | [8][11][12] |
| ORR in Histology-Agnostic Cohort | 49% | Excluding sarcoma | [8] |
| mPFS in Histology-Agnostic Cohort | 9.1 months | Excluding sarcoma | [8] |
Experimental Protocols
The characterization of Vopimetostat's mechanism and activity involved several key experimental methodologies.
In-Cell Western Assay for Symmetric Di-methylation of Arginine (SDMA)
This assay is crucial for quantifying the intracellular inhibition of PRMT5 activity by measuring the levels of SDMA, a direct product of PRMT5's enzymatic function.
-
Cell Culture and Treatment: HAP1 MTAP-null and MTAP wild-type isogenic cell lines were cultured in appropriate media. Cells were treated with a dose range of Vopimetostat for 24 hours.
-
Cell Lysis and Protein Quantification: Following treatment, cells were lysed using RIPA buffer. The total protein concentration of the lysates was determined using a BCA Protein Assay Kit.
-
Western Blotting:
-
Equal amounts of protein from each sample were separated by SDS-PAGE using 4–12% Bis-Tris gels.
-
Proteins were transferred to a PVDF membrane.
-
The membrane was blocked to prevent non-specific antibody binding.
-
The membrane was incubated with a primary antibody specific for SDMA (e.g., CST#13222) at a 1:1000 dilution. A loading control antibody, such as ACTB (CST#3700), was also used.
-
After washing, the membrane was incubated with a fluorescently labeled secondary antibody.
-
The fluorescent signal was detected and quantified using an appropriate imaging system.
-
-
Data Analysis: The SDMA signal was normalized to the loading control signal. The IC50 value, representing the concentration of Vopimetostat required to inhibit 50% of SDMA formation, was calculated from the dose-response curve.
Cell Viability Assay (CellTiter-Glo®)
This luminescence-based assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
-
Cell Seeding: HAP1 MTAP-null and MTAP wild-type cells were seeded in 96-well plates at an optimized density and allowed to adhere.
-
Compound Treatment: Cells were treated with a serial dilution of Vopimetostat and incubated for 7 days.
-
Assay Procedure:
-
The 96-well plate and its contents were equilibrated to room temperature.
-
An equal volume of CellTiter-Glo® reagent was added to each well.
-
The plate was placed on an orbital shaker for 2 minutes to induce cell lysis.
-
The plate was incubated at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis: The luminescence of each well was measured using a plate reader. The GI50 value, the concentration of Vopimetostat that causes a 50% reduction in the growth of the cell population, was determined from the dose-response curve.
Biochemical Potency Assays (General Overview)
While the high potency of Vopimetostat was below the detection limit of several standard biochemical assays, the general principles of these attempted methods are outlined below.
-
Fluorescence Polarization (FP) Peptide Displacement Assay: This assay measures the ability of a compound to displace a fluorescently labeled peptide substrate from the PRMT5 active site. A decrease in the polarization of the emitted light indicates displacement of the labeled peptide by the inhibitor.
-
Radiometric FlashPlate Assay: This assay quantifies the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]methionine (³H-SAM) to a biotinylated peptide substrate. The biotinylated peptide is captured on a streptavidin-coated plate, and the incorporated radioactivity is measured.
-
Surface Plasmon Resonance (SPR): SPR is a label-free technique used to measure the binding kinetics and affinity of a compound to its target protein. It detects changes in the refractive index at the surface of a sensor chip when an analyte (Vopimetostat) flows over an immobilized ligand (PRMT5). Due to the very slow dissociation rate of Vopimetostat from the PRMT5-MTA complex, obtaining reliable kinetic data proved challenging with this method.[4]
Conclusion
Vopimetostat (TNG-462) represents a significant advancement in precision oncology. Its unique MTA-cooperative mechanism of action allows for potent and highly selective targeting of PRMT5 in MTAP-deleted cancers. The robust preclinical data, demonstrating picomolar cellular potency and significant selectivity, has been corroborated by promising early clinical trial results showing durable responses and a favorable safety profile across a range of solid tumors. The detailed experimental methodologies outlined in this guide provide a framework for the continued investigation and development of Vopimetostat and other targeted therapies aimed at exploiting cancer-specific genetic vulnerabilities. The ongoing and planned clinical studies will further delineate the therapeutic potential of Vopimetostat as a monotherapy and in combination with other anti-cancer agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. vopimetostat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. tangotx.com [tangotx.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pnas.org [pnas.org]
- 6. ir.tangotx.com [ir.tangotx.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. OUH - Protocols [ous-research.no]
- 10. Vopimetostat (TNG462, TNG-462) | PRMT5 inhibitor | Probechem Biochemicals [probechem.com]
- 11. researchgate.net [researchgate.net]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
